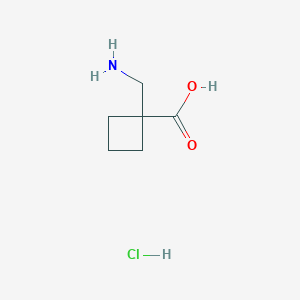

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Description

BenchChem offers high-quality 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-4-6(5(8)9)2-1-3-6;/h1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRNWHSNQWOUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Introduction: The Quest for Precision in Neuromodulation

In the landscape of neuropharmacology, the pursuit of therapeutic agents with high specificity and efficacy is paramount. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] However, the therapeutic application of GABA itself is limited by its inability to cross the blood-brain barrier and its inherent conformational flexibility, which allows it to interact with multiple receptor and transporter subtypes, potentially leading to off-target effects.[2]

This has led to the development of GABA analogues, molecules designed to mimic the structure and function of GABA but with improved pharmacokinetic and pharmacodynamic properties.[3] A key strategy in this endeavor is the design of conformationally restricted analogues, where the flexible carbon chain of GABA is incorporated into a rigid ring structure.[2] This approach aims to lock the molecule into a specific conformation that favors interaction with a particular GABA receptor or transporter subtype, thereby enhancing selectivity and potency.

This technical guide provides an in-depth exploration of the biological activity of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride , a conformationally restricted GABA analogue. While direct and extensive biological data for this specific compound is limited in publicly available literature, this guide will establish its theoretical framework based on its structural design and the well-documented activities of its isomers and other cyclic GABA analogues. We will delve into its hypothesized mechanism of action, the critical role of its stereochemistry, and provide detailed, field-proven experimental protocols for its comprehensive biological characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the potential of novel GABAergic modulators.

The Rationale Behind Rigid Analogues: A Structural Perspective

The biological activity of GABA is intimately linked to its three-dimensional shape.[2] The flexible nature of its carbon backbone allows it to adopt various conformations, enabling it to bind to different protein targets, including ionotropic GABA-A receptors, metabotropic GABA-B receptors, and GABA transporters (GATs).[4] By incorporating the GABA pharmacophore into a cyclobutane ring, as in 1-(aminomethyl)cyclobutane-1-carboxylic acid, the rotational freedom of the molecule is significantly reduced.[2] This structural rigidity is hypothesized to confer selectivity towards specific GABAergic targets.

The cyclobutane scaffold introduces specific spatial arrangements of the key functional groups – the primary amine (-NH2) and the carboxylic acid (-COOH). The relative orientation of these groups is a critical determinant of biological activity, as demonstrated by the divergent pharmacological profiles of cis and trans isomers of related compounds.[5]

Figure 1: Comparison of flexible GABA and the rigid analogue.

Hypothesized Mechanism of Action and the Importance of Stereochemistry

Based on the extensive research on related cyclobutane GABA analogues, the primary hypothesized biological activities for 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride are modulation of GABA receptors and/or inhibition of GABA uptake.

A seminal study on cis- and trans-3-aminocyclobutane-1-carboxylic acid revealed that the cis isomer exhibits weak to moderate GABA-like activity.[5] This includes:

-

Inhibition of GABA uptake in rat brain minislices.

-

Inhibition of sodium-independent binding of GABA to rat brain membranes (indicative of GABA receptor interaction).

-

Activity as a substrate for the enzyme GABA aminotransferase (GABA-T).

-

Depression of the firing rate of cat spinal neurons, an in vivo measure of GABAergic activity.

Conversely, the trans isomer was found to be significantly less effective in all these assays.[5] This striking difference underscores the critical role of the spatial orientation of the amino and carboxyl groups for interaction with GABAergic targets. The authors suggest that the conformation of the trans isomer may lead to unfavorable steric interactions at the active sites.[5]

For 1-(aminomethyl)cyclobutane-1-carboxylic acid, the aminomethyl and carboxylic acid groups are attached to the same carbon atom of the cyclobutane ring. This unique substitution pattern will impose a different set of conformational constraints compared to the 3-substituted analogues. Its biological activity will therefore be highly dependent on how this specific rigid conformation fits into the binding pockets of various GABA receptors and transporters.

| Compound | Biological Activity | Potency | Reference |

| cis-3-Aminocyclobutane-1-carboxylic acid | GABA-like activity (uptake inhibition, receptor binding, GABA-T substrate, neuronal firing depression) | Weak to Moderate | [5] |

| trans-3-Aminocyclobutane-1-carboxylic acid | GABA-like activity | Less effective than cis isomer | [5] |

Potential Molecular Targets in the GABAergic System

The GABAergic system offers several potential molecular targets for a rigid analogue like 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.

GABA-A Receptors

These are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[6] Upon binding of GABA, the channel opens, allowing an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. The binding pocket of the GABA-A receptor is highly specific, and the conformation of a ligand is crucial for its activity as an agonist or antagonist.

Figure 2: Hypothesized action at the GABA-A receptor.

GABA Transporters (GATs)

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its action.[7] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. There are several subtypes of GATs (GAT-1, GAT-2, GAT-3, and BGT-1), and developing subtype-selective inhibitors is a key goal in neuropharmacology. The rigid structure of a cyclobutane analogue could potentially confer selectivity for a specific GAT subtype.

Figure 3: Hypothesized inhibition of GABA transporters.

Experimental Protocols for Biological Characterization

To rigorously determine the biological activity of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, a series of in vitro and ex vivo experiments are required. The following protocols are designed as a self-validating system, providing a comprehensive pharmacological profile.

Protocol 1: Radioligand Binding Assays for GABA Receptor Affinity

This protocol determines the affinity of the test compound for GABA-A and GABA-B receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound at GABA-A and GABA-B receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize rat whole brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

-

The final pellet is resuspended in Tris-HCl buffer, and the protein concentration is determined using a Bradford assay.

-

-

GABA-A Receptor Binding Assay:

-

Incubate brain membranes (100-200 µg protein) with the radioligand [³H]-Muscimol (a potent GABA-A agonist) at a concentration of 2-5 nM.

-

Add increasing concentrations of the test compound (e.g., from 1 nM to 1 mM).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).

-

Incubate for 30 minutes at 4°C.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

GABA-B Receptor Binding Assay:

-

Follow a similar procedure as for GABA-A, but use [³H]-Baclofen as the radioligand.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 4: Workflow for radioligand binding assay.

Protocol 2: GABA Uptake Inhibition Assay

This protocol assesses the compound's ability to inhibit GABA transporters.

Objective: To determine the IC50 of the test compound for inhibiting GABA uptake via specific GAT subtypes.

Methodology:

-

Cell Culture:

-

Use human embryonic kidney (HEK) cells stably transfected to express individual murine or human GABA transporter subtypes (mGAT1, mGAT2, mGAT3, mGAT4).

-

Culture the cells to confluence in 96-well plates.

-

-

Uptake Assay:

-

Wash the cells with Krebs-Ringer-HEPES buffer.

-

Pre-incubate the cells with increasing concentrations of the test compound for 10-15 minutes at room temperature.

-

Initiate GABA uptake by adding a mixture of [³H]-GABA (e.g., 50 nM) and unlabeled GABA.

-

Incubate for a short period (e.g., 1-3 minutes) at room temperature to measure initial uptake rates.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

-

Lyse the cells with a scintillation cocktail.

-

Measure the amount of [³H]-GABA taken up by the cells using a microplate scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of inhibition of GABA uptake at each concentration of the test compound.

-

Calculate the IC50 value using non-linear regression.

-

Conclusion and Future Directions

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride represents a structurally intriguing molecule within the class of conformationally restricted GABA analogues. While direct experimental evidence of its biological activity is not yet widely published, its design principles, based on the established structure-activity relationships of related cyclobutane derivatives, strongly suggest potential as a modulator of the GABAergic system. The key to its pharmacological profile lies in how its rigid three-dimensional structure is recognized by the binding sites of GABA receptors and transporters.

The cis and trans isomers of 3-aminocyclobutane-1-carboxylic acid have demonstrated that subtle changes in stereochemistry can lead to significant differences in biological activity.[5] Therefore, a thorough investigation of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is warranted. The experimental protocols detailed in this guide provide a robust framework for such an investigation, enabling researchers to elucidate its affinity for GABA receptors, its potency as a GABA uptake inhibitor, and its functional consequences on neuronal activity.

Future research should also focus on the synthesis and evaluation of enantiomerically pure forms of this compound, as stereoselectivity is a hallmark of biologically active molecules. Furthermore, in vivo studies in animal models of epilepsy, anxiety, or neuropathic pain will be essential to translate in vitro findings into potential therapeutic applications. The exploration of such novel, structurally defined GABA analogues holds significant promise for the development of the next generation of more selective and effective neuromodulatory agents.

References

- Google Patents. (2014). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. Retrieved from [Link]

- Google Patents. (2017). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.

-

Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223–241. Retrieved from [Link]

-

Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. Retrieved from [Link]

-

ResearchGate. (2015). Structure activity relationship of selective GABA uptake inhibitors. Retrieved from [Link]

-

Wermuth, C. G., Bourguignon, J. J., Schlewer, G., Gies, J. P., Schoenfelder, A., Melikian, A., Bouchet, M. J., Chantreux, D., Molimard, J. C., & Heulard, M. H. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(2), 239–249. Retrieved from [Link]

-

ResearchGate. (2011). ChemInform Abstract: Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. Retrieved from [Link]

-

MDPI. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Retrieved from [Link]

-

Sigel, E. (2002). Structure, Function, and Modulation of GABAA Receptors. Journal of Biological Chemistry, 277(48), 45625–45628. Retrieved from [Link]

-

ResearchGate. (n.d.). GABA and its conformationally restricted analogues. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

-

Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Advances in Pharmacology, 54, 265–284. Retrieved from [Link]

- Google Patents. (2005). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

-

ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

- 1. US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride - Google Patents [patents.google.com]

- 2. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. List of GABA Analogs + Uses, Types & Side Effects - Drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a fascinating and increasingly important constrained amino acid analogue that has captured the attention of medicinal chemists and drug developers. Its rigid cyclobutane core imparts unique conformational properties to molecules, offering a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive literature review of this valuable building block, delving into its synthesis, physicochemical properties, and burgeoning applications in the pharmaceutical sciences. We will explore its role as a conformationally restricted scaffold, its potential mechanisms of action in neurological disorders, and its utility in the design of novel therapeutics. This document serves as a detailed resource for researchers seeking to leverage the unique attributes of this compound in their drug discovery and development endeavors.

Introduction: The Rationale for Constrained Amino Acids in Drug Design

The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore beyond the traditional chemical space of flat, aromatic molecules. Constrained amino acid analogues, such as 1-(aminomethyl)cyclobutane-1-carboxylic acid, have emerged as a compelling strategy to pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target. The cyclobutane ring, a four-membered carbocycle, introduces a significant degree of rigidity, limiting the number of accessible conformations and allowing for the precise positioning of key pharmacophoric elements.[1] This conformational restriction can lead to enhanced binding affinity, improved selectivity against off-target proteins, and increased metabolic stability by shielding susceptible bonds from enzymatic degradation.[1][2]

This guide will focus specifically on the hydrochloride salt of 1-(aminomethyl)cyclobutane-1-carboxylic acid, a versatile building block that combines the conformational constraints of the cyclobutane ring with the ionizable amino and carboxylic acid groups, making it a valuable scaffold for a wide range of therapeutic targets.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its successful development. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a white crystalline powder with good solubility in aqueous solutions, a key attribute for formulation and in vitro assays.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₂ | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| CAS Number | 1360547-44-9 | [3] |

| Appearance | White crystalline powder | [4] |

| Purity (typical) | ≥ 98% (HPLC) | [4] |

| Storage | 0-8°C | [4] |

Analytical Characterization:

The identity and purity of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride are typically confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the aminomethyl protons, and the exchangeable protons of the carboxylic acid and ammonium groups. The protons on the cyclobutane ring will likely appear as complex multiplets in the aliphatic region. The aminomethyl protons would be expected to appear as a singlet or a multiplet depending on the solvent and pH. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (δ 10-12 ppm), and its presence can be confirmed by D₂O exchange.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, the aminomethyl carbon, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is typically found in the range of 170-180 ppm.[6]

-

-

Mass Spectrometry (MS): Mass spectral analysis, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and fragmentation pattern of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected.[7]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of the compound. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid).[5][8] Derivatization with reagents like o-phthaldialdehyde (OPA) can be employed for enhanced detection of the primary amine.[5]

Synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

Proposed Synthetic Pathway:

Figure 1: Proposed synthetic pathway for 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.

Step-by-Step Methodological Considerations:

-

Strecker Synthesis of 1-Aminocyclobutane-1-carbonitrile: This classical method for the synthesis of α-amino acids involves the reaction of an aldehyde or ketone with a source of cyanide and ammonia. In this case, cyclobutanone would be treated with sodium cyanide and ammonium chloride in an aqueous or alcoholic medium. The reaction proceeds through the formation of a cyanohydrin intermediate, which is then aminated.

-

Reduction of the Nitrile Group: The nitrile group of 1-aminocyclobutane-1-carbonitrile can be reduced to a primary amine using various reducing agents.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

-

Catalytic Hydrogenation: Hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is another common method for nitrile reduction. This method is often preferred for its milder reaction conditions and scalability.

-

-

Hydrolysis of the Carboxamide (if formed as a byproduct) or Nitrile: Depending on the reaction conditions of the nitrile reduction, some hydrolysis to the corresponding carboxamide might occur. Complete hydrolysis to the carboxylic acid can be achieved by heating the intermediate in the presence of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). Acidic hydrolysis is often preferred as it directly yields the hydrochloride salt of the amino acid.

-

Formation of the Hydrochloride Salt: If the hydrolysis is performed under basic conditions, the resulting free amino acid can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as isopropanol or ethanol. The salt can then be isolated by precipitation or crystallization.

Causality in Experimental Choices: The choice of reducing agent in step 2 is critical. While LiAlH₄ is highly effective, it is also pyrophoric and requires careful handling. Catalytic hydrogenation is generally safer and more environmentally friendly for larger-scale synthesis. The choice between acidic and basic hydrolysis in step 3 will depend on the stability of the molecule and the desired final form (free amino acid or salt).

Mechanism of Action and Pharmacological Rationale

The therapeutic potential of 1-(aminomethyl)cyclobutane-1-carboxylic acid and its derivatives stems from their ability to act as conformationally restricted mimics of endogenous neurotransmitters, particularly γ-aminobutyric acid (GABA).

As a GABA Analogue:

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its flexible nature allows it to adopt multiple conformations to interact with various receptors and transporters. By incorporating the rigid cyclobutane scaffold, derivatives of 1-(aminomethyl)cyclobutane-1-carboxylic acid can be designed to selectively target specific GABAergic components. The cyclobutane ring constrains the distance and relative orientation of the amino and carboxylic acid groups, which are the key pharmacophoric features for GABA receptor binding. This can lead to increased selectivity for specific GABA receptor subtypes (e.g., GABAₐ, GABAₑ) or GABA transporters (GATs).

Interaction with NMDA Receptors:

Some studies have shown that related 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives can act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[9] Specifically, they can interact with the glycine co-agonist site on the NMDA receptor. Overactivation of NMDA receptors is implicated in various neurological disorders, including epilepsy and neurodegenerative diseases. Therefore, antagonists of the NMDA receptor hold significant therapeutic promise. However, a study on 1-aminocyclobutane-1-carboxylate (ACBC) indicated that despite its in vitro potency, it is rapidly eliminated in vivo, limiting its therapeutic utility.[9] This highlights the importance of further structural modifications to improve the pharmacokinetic properties of this class of compounds.

Logical Relationship of Structure to Activity:

Figure 2: The structural features of 1-(aminomethyl)cyclobutane-1-carboxylic acid and their relationship to its potential biological targets and therapeutic applications.

Applications in Drug Discovery and Development

The unique structural features of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride make it a valuable building block in various areas of drug discovery.

5.1. Central Nervous System (CNS) Disorders:

As discussed, the primary application of this scaffold is in the development of therapeutics for CNS disorders.[4] Its ability to mimic GABA and interact with NMDA receptors makes it a promising starting point for the design of novel anticonvulsants, anxiolytics, and neuroprotective agents. The challenge lies in optimizing the pharmacokinetic properties of these molecules to ensure adequate brain penetration and duration of action.

5.2. Peptide and Peptidomimetic Design:

The incorporation of constrained amino acids into peptides is a well-established strategy to enhance their metabolic stability and oral bioavailability.[2] The cyclobutane moiety can induce specific secondary structures, such as β-turns, which are often involved in receptor recognition.[10] By replacing a natural amino acid with a 1-(aminomethyl)cyclobutane-1-carboxylic acid derivative, researchers can create peptidomimetics with improved drug-like properties.

5.3. As a Scaffold for Library Synthesis:

The functional groups on 1-(aminomethyl)cyclobutane-1-carboxylic acid (the amino and carboxylic acid groups) provide convenient handles for chemical modification. This allows for the creation of diverse chemical libraries for high-throughput screening against a wide range of biological targets. The rigid cyclobutane core serves as a central scaffold, with various substituents being introduced to explore the structure-activity relationships.

Experimental Workflow for Scaffold Elaboration:

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic tailor-made amino acids in the design of modern pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H12ClNO2 | CID 66545690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on the Role of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride in Neuroscience: A Perspective on Conformationally Restricted GABA Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a direct and extensive body of research on 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride within the field of neuroscience is not presently available in peer-reviewed literature, its structural features position it as a compelling candidate for investigation as a conformationally restricted analogue of γ-aminobutyric acid (GABA). This guide provides a comprehensive exploration of the scientific rationale, potential mechanisms of action, and hypothetical therapeutic applications of this and related cyclobutane-based amino acids. By examining the established principles of GABAergic neurotransmission and the precedent set by other cyclic GABA analogues, we will construct a framework for the potential significance of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride in the development of novel therapeutics for neurological disorders. This document serves as a technical resource and a forward-looking perspective for researchers poised to explore this promising chemical space.

Introduction: The GABAergic System and the Quest for Specificity

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate equilibrium between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in a wide array of neurological and psychiatric conditions, including epilepsy, anxiety disorders, Huntington's disease, and neuropathic pain.[1][2] Consequently, the development of pharmacological agents that can modulate the GABAergic system has been a cornerstone of neuropharmacology for decades.

GABA itself, however, is a highly flexible molecule, capable of adopting numerous conformations in solution.[3] This conformational flexibility, while integral to its ability to interact with a variety of GABA receptors and transporters, presents a significant challenge for drug design.[3] The lack of a rigid structure makes it difficult to design molecules that selectively target specific subtypes of GABA receptors (GABAA, GABAB, and GABAC) or the GABA transporters (GATs), often leading to off-target effects and a broad side-effect profile.

This has led to a concerted effort in medicinal chemistry to design and synthesize conformationally restricted GABA analogues. By incorporating the GABA pharmacophore into a rigid cyclic scaffold, such as a cyclobutane ring, it is possible to limit the number of accessible conformations.[3][4] This can lead to enhanced selectivity for specific GABAergic targets, improved pharmacokinetic properties, and potentially novel therapeutic activities.

While the specific compound 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride remains largely unexplored, its structural relative, 3-aminocyclobutane-1-carboxylic acid, has been investigated as a GABA analogue.[5] This precedent underscores the potential of the cyclobutane scaffold as a valuable template for the design of new CNS-active agents. This guide will, therefore, focus on the broader potential of cyclobutane-containing amino acids as modulators of the GABAergic system, using 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as a focal point for discussion and a template for future research.

The Scientific Rationale for Conformational Restriction

The therapeutic utility of targeting the GABAergic system is well-established, with drugs like benzodiazepines and barbiturates being mainstays in the treatment of anxiety and seizure disorders.[6] However, these agents often lack specificity, leading to sedation, tolerance, and dependence. The development of conformationally restricted GABA analogues represents a more refined approach to modulating GABAergic neurotransmission.

The key advantages of this strategy include:

-

Enhanced Selectivity: By "locking" the GABA pharmacophore into a specific three-dimensional arrangement, it is possible to design molecules that preferentially bind to a single subtype of GABA receptor or transporter. This can lead to a more targeted therapeutic effect with fewer side effects.

-

Improved Potency: A conformationally restricted analogue may more closely mimic the bioactive conformation of GABA at its target, leading to a higher binding affinity and greater potency.

-

Favorable Pharmacokinetics: The incorporation of a cyclic scaffold can increase the lipophilicity of a molecule, potentially improving its ability to cross the blood-brain barrier.[4] It can also reduce the rate of metabolic degradation, leading to a longer duration of action.

The cyclobutane ring, in particular, offers a unique combination of rigidity and three-dimensionality that makes it an attractive scaffold for the design of GABA analogues. Its puckered conformation allows for precise spatial positioning of the amino and carboxylic acid groups, which are crucial for interaction with GABAergic targets.

Cyclobutane Scaffolds in Neuroscience: Precedent and Postulation

Lessons from 3-Aminocyclobutane-1-carboxylic Acid

Research into cis- and trans-3-aminocyclobutane-1-carboxylic acid has provided valuable insights into the potential of cyclobutane-based GABA analogues.[5] The cis isomer, in particular, demonstrated weak to moderate GABA-like activity, including:

-

Inhibition of GABA uptake in rat brain minislices.[5]

-

Inhibition of sodium-independent GABA binding to rat brain membranes.[5]

-

Activity as a substrate for GABA aminotransferase.[5]

-

Depression of the firing rate of cat spinal neurons.[5]

These findings confirm that the cyclobutane ring is a viable scaffold for mimicking the activity of GABA. The difference in activity between the cis and trans isomers also highlights the importance of stereochemistry in determining the pharmacological profile of these compounds.

Hypothetical Profile of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride

The titular compound, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, presents a different substitution pattern on the cyclobutane ring compared to the 3-amino-substituted analogue. The geminal arrangement of the aminomethyl and carboxylic acid groups would likely result in a distinct three-dimensional structure and, consequently, a different pharmacological profile.

Based on its structure, we can hypothesize several potential interactions with the GABAergic system:

-

GABAB Receptor Agonism or Antagonism: The spatial relationship between the amino and carboxylic acid groups may be favorable for interaction with the GABAB receptor, which is a G-protein coupled receptor with a distinct binding pocket from the ionotropic GABAA and GABAC receptors.

-

GABA Transporter (GAT) Inhibition: The rigid scaffold could potentially block the substrate binding site of one or more of the GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1), thereby increasing the synaptic concentration of GABA.

-

Allosteric Modulation: It is also possible that the compound does not bind to the GABA binding site itself but rather to an allosteric site on a GABA receptor, modulating the effect of endogenous GABA.

The following diagram illustrates a hypothetical mechanism of action where a cyclobutane GABA analogue acts as a GABAB receptor agonist.

Caption: Hypothetical agonistic action at a presynaptic and postsynaptic GABA-B receptor.

Potential Therapeutic Applications

Given the central role of the GABAergic system in maintaining CNS homeostasis, novel modulators such as 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride could have therapeutic potential in a variety of neurological and psychiatric disorders.

| Potential Indication | Rationale |

| Epilepsy | Enhancing GABAergic inhibition is a cornerstone of anti-seizure therapy. A selective GABAA or GABAB agonist, or a GAT inhibitor, could raise the seizure threshold. |

| Anxiety Disorders | Augmenting GABAergic neurotransmission can produce anxiolytic effects. A selective modulator could offer a better side-effect profile than current benzodiazepines. |

| Neuropathic Pain | GABAergic interneurons in the spinal cord play a critical role in pain modulation. Enhancing their activity could alleviate chronic pain states. |

| Spasticity | GABAB receptor agonists are used to treat spasticity associated with conditions like multiple sclerosis and spinal cord injury. A novel agonist could offer improved efficacy or tolerability. |

| Substance Use Disorders | Dysregulation of the GABAergic system is implicated in addiction. Modulating this system could help to reduce cravings and withdrawal symptoms. |

Synthetic Strategies and Experimental Workflows

General Synthetic Approach for Cyclobutane Amino Acids

A common strategy involves the [2+2] cycloaddition of a ketene with an appropriately substituted alkene to form a cyclobutanone intermediate. This can then be converted to the desired amino acid through a series of functional group manipulations, such as a Strecker or Bucherer-Bergs reaction followed by reduction and hydrolysis.

Caption: A generalized synthetic workflow for cyclobutane amino acids.

Experimental Workflow for Characterization

Once synthesized, a novel compound like 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride would need to be rigorously characterized to determine its pharmacological profile. The following is a proposed experimental workflow:

Step 1: In Vitro Profiling

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound for various GABA receptor subtypes (GABAA, GABAB) and GABA transporters (GATs).

-

Methodology: Radioligand binding assays using cell membranes expressing the target of interest. A range of concentrations of the test compound are used to displace a known radiolabeled ligand.

-

Data Output: IC50 and Ki values, indicating the potency of the compound at each target.

-

-

Functional Assays:

-

Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target.

-

Methodology:

-

Electrophysiology: Patch-clamp recordings from cells expressing the target receptor to measure changes in ion flow in response to the compound.

-

FLIPR Assays: Using fluorescent dyes to measure changes in intracellular calcium or membrane potential in response to receptor activation.

-

-

Data Output: EC50 or IC50 values, and measures of efficacy (e.g., % of maximal response compared to GABA).

-

Step 2: Ex Vivo and In Vivo Evaluation

-

Brain Slice Electrophysiology:

-

Objective: To assess the effect of the compound on synaptic transmission in a more physiologically relevant setting.

-

Methodology: Recording of synaptic currents from neurons in acute brain slices in the presence and absence of the compound.

-

Data Output: Changes in the frequency and amplitude of inhibitory postsynaptic currents (IPSCs).

-

-

Animal Models of Disease:

-

Objective: To evaluate the therapeutic potential of the compound in vivo.

-

Methodology: Administration of the compound to animal models of epilepsy (e.g., PTZ-induced seizures), anxiety (e.g., elevated plus maze), or neuropathic pain (e.g., chronic constriction injury).

-

Data Output: Behavioral measures of disease severity (e.g., seizure score, time spent in open arms, paw withdrawal threshold).

-

Step 3: Pharmacokinetic and Toxicological Assessment

-

Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology: Measurement of compound concentrations in blood and brain tissue over time following administration.

-

Data Output: Bioavailability, half-life, and brain penetration.

-

-

Preliminary Toxicology:

-

Objective: To assess the safety profile of the compound.

-

Methodology: Acute and repeated-dose toxicity studies in rodents to identify any potential adverse effects.

-

Data Output: Maximum tolerated dose (MTD) and identification of any target organs of toxicity.

-

Caption: A comprehensive workflow for novel compound characterization.

Conclusion and Future Directions

While 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride remains a molecule of hypothetical interest in neuroscience, the scientific principles underlying the design of conformationally restricted GABA analogues are well-established and compelling. The cyclobutane scaffold offers a promising platform for the development of novel, selective modulators of the GABAergic system.

Future research in this area should focus on the synthesis and pharmacological characterization of a series of cyclobutane-based amino acids, including the titular compound. By systematically varying the substitution pattern and stereochemistry on the cyclobutane ring, it may be possible to identify lead compounds with desirable potency, selectivity, and pharmacokinetic properties.

The in-depth technical guide presented here provides a roadmap for researchers and drug development professionals interested in exploring this exciting area of medicinal chemistry and neuroscience. The potential to develop novel therapeutics for a range of debilitating neurological and psychiatric disorders makes the investigation of compounds like 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride a worthy and important endeavor.

References

-

Allan, R. D., Curtis, D. R., Headley, P. M., Johnston, G. A., Kennedy, S. M., Lodge, D., & Twitchin, B. (1980). Cyclobutane analogs of GABA. Neurochemical Research, 5(4), 393–400. [Link]

-

Sarrafi, Y., & Ghasemi, J. B. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Journal of the Iranian Chemical Society, 8(1), 1-20. [Link]

-

Faryar, K. A., Webb, A. N., Bhandari, B., Price, T. G., & Bosse, G. M. (2019). Trending gabapentin exposures in Kentucky after legislation requiring use of the state prescription drug monitoring program for all opioid prescriptions. Clinical Toxicology, 57(5), 371-377. [Link]

- Kier, L. B., & Truitt, E. B. (1970). Molecular orbital studies on the conformation of gamma-aminobutyric acid. Experientia, 26(9), 988-989.

-

Ning, X., Chen, Y., Hu, F., & Xia, Y. (2021). Palladium-Catalyzed Cross-Coupling of Cyclobutanone N-Sulfonylhydrazones with Aryl or Benzyl Halides. Organic Letters, 23(21), 8348-8352. [Link]

-

Barranco, S., Cuccu, F., Liu, D., Robin, S., Guillot, R., Secci, F., ... & Frongia, A. (2023). β‐N‐Heterocyclic Cyclobutane Carboximides: Synthesis Via a Tandem Base‐Catalyzed Amidation/aza‐Michael Addition Protocol and Facile Transformations. European Journal of Organic Chemistry, 26(15), e202300183. [Link]

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. [Link]

-

Li, G., Ma, J., & Zhang, X. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[10][10]-rearrangement cascade. Chemical Science, 16(1), 100-107. [Link]

-

Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]

-

Hughes, D. L. (1989). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 54(18), 4254-4256. [Link]

-

Jurik, A., & Siddiqui, Z. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

-

Schlessinger, A., Khoury, K., & Kanner, B. I. (2022). Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo [3.1. 0] hexane/hexene or [4.1. 0] heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. Organic letters, 24(24), 4414-4418. [Link]

-

Boonstra, E., de Kleijn, R., Colzato, L. S., Alkemade, A., Forstmann, B. U., & Nieuwenhuis, S. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in psychology, 6, 1520. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13984308, 1-(Aminomethyl)cyclohexane-1-carboxylic acid. [Link]

- Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’receptors of the vertebrate retina. Clinical and experimental pharmacology & physiology, 26(11), 937-942.

-

Bonnaud, B., Cousse, H., Mouzin, G., Briley, M., Stenger, A., Fauran, F., & Couzinier, J. P. (1986). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of medicinal chemistry, 29(4), 553–559. [Link]

-

Sarrafi, Y., & Ghasemi, J. B. (2011). Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 239-261. [Link]

-

Werz, D. B. (2018). Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2+ 2] cycloaddition of enimides with alkylidene malonates. Angewandte Chemie International Edition, 57(32), 10034-10037. [Link]

-

Beltrán, C., Bañuls, M. J., & González, M. P. (1997). Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. British journal of pharmacology, 122(4), 717–724. [Link]

-

Bryson, A., & Petrou, S. (2022). GABA inhibitory neurotransmitter excites cells in the adult brain. The University of Melbourne. [Link]

-

Alila Medical Media. (2017, April 24). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66545690, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. [Link]

Sources

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Cyclobutane synthesis [organic-chemistry.org]

- 8. chemistryviews.org [chemistryviews.org]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

The Untapped Potential of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as a Novel GABA Analog: A Technical Guide for Drug Discovery Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The development of GABA analogs has been a cornerstone in the treatment of various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety.[1] This guide delves into the scientific rationale and prospective research avenues for a lesser-explored compound, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. While not extensively characterized in the scientific literature as a GABAergic agent, its structural characteristics, when viewed in the context of established GABA analog design principles, present a compelling case for its investigation as a novel therapeutic candidate. This document will provide a comprehensive overview of the GABAergic system, the strategic design of GABA analogs with a focus on conformationally restricted structures, and a proposed research framework for the synthesis and pharmacological evaluation of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.

The GABAergic System: A Fundamental Regulator of Neuronal Activity

The calming effects of GABA are primarily mediated through its interaction with two main classes of receptors: GABAA and GABAB receptors.[2]

-

GABAA Receptors: These are ligand-gated ion channels that, upon GABA binding, open to allow the influx of chloride ions (Cl-) into the neuron.[2] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.[2] The structural diversity of GABAA receptors, arising from various subunit combinations, allows for fine-tuned regulation of neuronal activity and presents multiple targets for pharmacological intervention.[2]

-

GABAB Receptors: These are G-protein coupled receptors that elicit a slower, more prolonged inhibitory response. Their activation leads to downstream signaling cascades that can, for example, inhibit adenylyl cyclase and reduce intracellular levels of cyclic AMP (cAMP).[3]

Dysfunction in the GABAergic system is implicated in a host of neurological and psychiatric conditions, making it a prime target for therapeutic drug development.

The Rationale for GABA Analogs: Beyond the Natural Ligand

While GABA itself is the endogenous ligand for its receptors, its therapeutic utility is limited by its poor ability to cross the blood-brain barrier. This has spurred the development of GABA analogs, which are molecules structurally similar to GABA but with modified physicochemical properties to improve their pharmacokinetic and pharmacodynamic profiles.[1]

A key strategy in the design of potent and selective GABA analogs is the incorporation of conformational constraints. By restricting the flexibility of the molecule, researchers can lock it into a bioactive conformation that preferentially binds to a specific receptor subtype. The use of cyclic structures, such as cyclobutane rings, is a well-established approach to achieve this conformational rigidity.[4][5]

A notable precedent for this approach is the investigation of cis- and trans-3-aminocyclobutane-1-carboxylic acid as GABA analogs. Studies have shown that the cis isomer, in particular, exhibits weak to moderate GABA-like activity, including inhibition of GABA uptake and binding to GABA receptors.[6] This demonstrates the potential of the cyclobutane scaffold in the design of novel GABAergic compounds.

Introducing 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride: A Candidate for Investigation

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is a compound with a compelling structural resemblance to both GABA and previously explored cyclobutane-based GABA analogs.

| Compound | Chemical Formula | Molecular Weight | Key Structural Features |

| GABA | C₄H₉NO₂ | 103.12 g/mol | Flexible four-carbon backbone with amino and carboxyl groups |

| 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C₆H₁₂ClNO₂ | 165.62 g/mol [7] | Cyclobutane ring, aminomethyl group, and carboxylic acid group[7] |

The cyclobutane ring in 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride introduces a degree of rigidity not present in the endogenous GABA molecule. This conformational restriction could potentially lead to enhanced selectivity for specific GABA receptor subtypes. The aminomethyl and carboxylic acid functional groups are essential pharmacophoric elements that mimic the structure of GABA, allowing for potential interaction with GABA binding sites.

Hypothesized Mechanism of Action and Interaction with GABA Receptors

Based on its structure, we can hypothesize several potential mechanisms of action for 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride:

-

Direct Agonism/Antagonism: The compound could directly bind to the orthosteric site of GABAA or GABAB receptors, either activating (agonism) or blocking (antagonism) them.

-

Allosteric Modulation: It might bind to a site on the GABA receptor distinct from the GABA binding site, positively or negatively modulating the receptor's response to GABA.[8]

-

Inhibition of GABA Transporters (GATs): The compound could potentially inhibit the reuptake of GABA from the synaptic cleft by blocking GATs, thereby prolonging the inhibitory effect of endogenous GABA.

The following diagram illustrates the potential points of interaction for a novel GABA analog within the GABAergic synapse.

Sources

- 1. researchgate.net [researchgate.net]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On high- and low-affinity agonist sites in GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H12ClNO2 | CID 66545690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride: An Application Note and Detailed Protocol

Introduction

1-(Aminomethyl)cyclobutane-1-carboxylic acid and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The rigid cyclobutane scaffold imparts unique conformational constraints on molecules, making it a desirable motif for the design of novel therapeutics. This document provides a comprehensive guide for the synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, intended for researchers, scientists, and professionals in drug development. The outlined synthetic strategy is designed for reliability and scalability, with a focus on explaining the chemical principles behind each step.

Synthetic Strategy: A Multi-Step Approach from 1,1-Cyclobutanedicarboxylic Acid

The synthesis of 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride can be efficiently achieved through a multi-step sequence starting from the commercially available 1,1-cyclobutanedicarboxylic acid. This strategy involves the selective mono-esterification and mono-amidation of the diacid, followed by a Hofmann rearrangement to introduce the aminomethyl group, and concluding with hydrochloride salt formation. This pathway is advantageous due to the accessibility of the starting material and the well-established transformations involved.

Experimental Protocols

Part 1: Synthesis of 1-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

The initial step involves the selective mono-esterification of 1,1-cyclobutanedicarboxylic acid. This is a crucial step to differentiate the two carboxylic acid groups, allowing for selective modification of one of them.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-cyclobutanedicarboxylic acid in methanol.

-

Reagent Addition: Slowly add acetyl chloride to the solution while stirring. The acetyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid.

| Reagent/Parameter | Quantity/Value |

| 1,1-Cyclobutanedicarboxylic acid | 1.0 eq |

| Methanol | Sufficient to dissolve |

| Acetyl Chloride | 1.2 eq |

| Reaction Temperature | Reflux |

| Reaction Time | Monitored by TLC |

Part 2: Synthesis of Methyl 1-(carbamoyl)cyclobutane-1-carboxylate

The next step is the amidation of the remaining carboxylic acid group. This is achieved by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.

Protocol:

-

Acid Chloride Formation: Dissolve the mono-ester from Part 1 in an inert solvent such as dichloromethane. Add oxalyl chloride dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). The reaction is allowed to warm to room temperature and stirred until the evolution of gas ceases.

-

Amidation: The resulting solution containing the acid chloride is added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

-

Work-up and Purification: The reaction mixture is stirred for a few hours, and the product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to give methyl 1-(carbamoyl)cyclobutane-1-carboxylate.

| Reagent/Parameter | Quantity/Value |

| 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid | 1.0 eq |

| Oxalyl Chloride | 1.5 eq |

| DMF | Catalytic |

| Concentrated Ammonium Hydroxide | Excess |

| Reaction Temperature | 0 °C to RT |

Part 3: Hofmann Rearrangement to form Methyl 1-(aminomethyl)cyclobutane-1-carboxylate

The key step of introducing the aminomethyl group is accomplished via a Hofmann rearrangement of the primary amide. This reaction proceeds through a nitrene intermediate, which rearranges to an isocyanate that is subsequently hydrolyzed.

Protocol:

-

Reaction Setup: Prepare a solution of sodium hypobromite in situ by adding bromine to a cold (0 °C) solution of sodium hydroxide in water.

-

Amide Addition: Add the amide from Part 2 to the freshly prepared sodium hypobromite solution while maintaining the temperature below 10 °C.

-

Rearrangement: The reaction mixture is then slowly heated to facilitate the rearrangement.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and the product, methyl 1-(aminomethyl)cyclobutane-1-carboxylate, is extracted with a suitable solvent. The organic extracts are combined, dried, and the solvent is removed to yield the crude product.

| Reagent/Parameter | Quantity/Value |

| Methyl 1-(carbamoyl)cyclobutane-1-carboxylate | 1.0 eq |

| Sodium Hydroxide | 4.0 eq |

| Bromine | 1.1 eq |

| Reaction Temperature | 0 °C to 70 °C |

Part 4: Hydrolysis and Hydrochloride Salt Formation

The final step involves the hydrolysis of the methyl ester to the carboxylic acid, followed by the formation of the hydrochloride salt.

Protocol:

-

Ester Hydrolysis: The crude product from Part 3 is dissolved in a mixture of water and a co-solvent like methanol. An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

Acidification and Salt Formation: The reaction mixture is cooled, and the pH is carefully adjusted to acidic with concentrated hydrochloric acid.

-

Isolation of Product: The aqueous solution is then concentrated under reduced pressure to precipitate the 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or acetone), and dried under vacuum.[1]

| Reagent/Parameter | Quantity/Value |

| Methyl 1-(aminomethyl)cyclobutane-1-carboxylate | 1.0 eq |

| Sodium Hydroxide | 2.0 eq |

| Concentrated Hydrochloric Acid | To acidic pH |

| Reaction Temperature | Reflux |

Visualizing the Synthesis and Mechanism

Overall Synthetic Workflow

Caption: Simplified mechanism of the Hofmann rearrangement for the conversion of an amide to an amine.

Safety and Handling

A thorough risk assessment should be conducted before starting any chemical synthesis. [2]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. [3]

-

1,1-Cyclobutanedicarboxylic acid: May cause skin and eye irritation. Handle with care.

-

Oxalyl chloride and Acetyl chloride: Highly corrosive and react violently with water. Handle with extreme caution in a fume hood.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a fume hood and have a sodium thiosulfate solution ready for quenching any spills.

-

Sodium hydroxide: Corrosive. Avoid contact with skin and eyes.

-

Hydrochloric acid: Corrosive. Handle in a well-ventilated area.

For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent. [4][5]

References

- Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid and cyclobutanecarboxylic acid. Organic Syntheses.

- Organic Syntheses Procedure. (n.d.). Cyclobutylamine. Organic Syntheses.

- ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE.

- PubMed. (n.d.). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent.

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

- Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride.

- ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives.

- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.

- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- Fisher Scientific. (2024). SAFETY DATA SHEET - Cyclobutanecarboxylic acid.

- Angene Chemical. (2021). Safety Data Sheet - Cyclobutanecarboxylic acid, 1-amino-, hydrochloride.

- Google Patents. (n.d.). US6846950B2 - Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- Fisher Scientific. (2011). SAFETY DATA SHEET - 1-(Boc-amino)cyclobutanecarboxylic acid.

- SynCrest Inc. (n.d.). Handling of reagents.

Sources

Application Notes & Protocols: 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride as a Versatile Building Block

Abstract

The cyclobutane motif has emerged from a niche curiosity to a cornerstone in modern medicinal chemistry, prized for its ability to impart valuable drug-like properties.[1] Its inherent three-dimensionality and conformational rigidity offer a sophisticated tool for optimizing potency, selectivity, and pharmacokinetic profiles.[2][3] This guide focuses on 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 1360547-44-9), a bifunctional building block that serves as a constrained γ-aminobutyric acid (GABA) analogue. We provide an in-depth analysis of its properties, detailed protocols for its application in amide bond synthesis, and expert insights into the rationale behind experimental choices, empowering researchers to leverage this unique scaffold in the design of novel compounds.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the quest to "escape from flatland," a paradigm shift in drug discovery away from planar, aromatic systems, sp³-rich scaffolds are in high demand.[3] The cyclobutane ring is a premier example of such a scaffold. Its puckered, non-planar structure allows for precise, three-dimensional positioning of substituents, which is critical for interacting with complex biological targets.[1]

1-(Aminomethyl)cyclobutane-1-carboxylic acid is particularly valuable as it presents two key functional handles—a primary amine and a carboxylic acid—emanating from a quaternary center on the cyclobutane ring. This arrangement provides a rigid framework that mimics the neurotransmitter GABA, but with significantly reduced conformational flexibility.[4] Such constrained analogues are instrumental in probing receptor-bound conformations and developing subtype-selective modulators of GABAergic systems, which are implicated in numerous neurological and psychiatric disorders.[5][6]

This building block is therefore a key starting material for:

-

Novel GABA Receptor Modulators: For conditions like epilepsy, anxiety, and spasticity.[5]

-

Peptidomimetics: Where the rigid cyclobutane core can replace more flexible amino acid residues.

-

Fragment-Based Drug Discovery (FBDD): As a rigid core for library synthesis to explore chemical space.[3]

Physicochemical Properties & Handling

Understanding the fundamental properties of a building block is paramount for successful reaction planning and execution. The hydrochloride salt form enhances stability and shelf-life but requires consideration during reaction setup.

| Property | Value | Source(s) |

| CAS Number | 1360547-44-9 | [7] |

| Molecular Formula | C₆H₁₂ClNO₂ | [7] |

| Molecular Weight | 165.62 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Solubility | Soluble in water; soluble in some organic solvents like ethanol and DMSO. | [8] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [8] |

Safety & Handling Protocol

Based on available Safety Data Sheets (SDS), 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is classified as a hazardous substance.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

-

Precautionary Measures:

-

Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard nitrile gloves, a lab coat, and chemical safety goggles.[10]

-

Handling: Avoid dust formation. Weigh and transfer the solid carefully. Ensure all spatulas and glassware are dry.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[10]

-

Core Application: Amide Bond Formation

The most fundamental application of this building block is the formation of an amide bond, leveraging either its primary amine or its carboxylic acid. The following section details the protocol for coupling the primary amine with an incoming carboxylic acid, a common and highly effective strategy.

Mechanistic Insight: The "Why" of Amide Coupling

Directly reacting a carboxylic acid with an amine is typically unproductive, as it results in a rapid acid-base reaction to form a stable ammonium-carboxylate salt.[12] To overcome this, the carboxylic acid must be "activated." Modern coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[13]

Furthermore, since our building block is a hydrochloride salt, its primary amine is protonated (R-NH₃⁺). A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the salt and liberate the free amine (R-NH₂) in situ, making it available for the coupling reaction.[14]

Detailed Protocol: Amine Coupling with a Carboxylic Acid

This protocol describes the coupling of 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride with a generic carboxylic acid partner using HATU, a highly efficient and widely used coupling reagent.[15]

Materials:

-

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid of interest (1.1 eq) and HATU (1.2 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature for 10-15 minutes. This pre-activation step allows for the formation of the active ester.

-

Causality Insight: Pre-mixing the carboxylic acid with HATU before adding the amine can improve reaction efficiency by ensuring the acid is fully activated, minimizing potential side reactions.

-

-

Amine Addition: In a separate vial, dissolve 1-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (1.0 eq) in a minimal amount of DMF. Add this solution to the reaction flask.

-

Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring reaction mixture at 0 °C (ice bath).

-

Causality Insight: Two equivalents of base are needed to neutralize the hydrochloride salt and the ammonium generated from the HATU reaction. An additional equivalent is often used to drive the reaction to completion. Adding the base slowly at 0°C helps control any exotherm.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

-

Workup - Aqueous Wash: Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and acidic byproducts.

-

Water (1x).

-

Brine (1x) to facilitate phase separation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the pure amide product.

Application Case Study: Designing Constrained GABA Analogues

GABA is the primary inhibitory neurotransmitter in the central nervous system.[6] Its flexible structure allows it to adopt multiple conformations, only one of which is active at its target receptor. By using a rigid building block like 1-(aminomethyl)cyclobutane-1-carboxylic acid, we can synthesize analogues locked in a specific conformation, potentially leading to higher potency and selectivity.[4]

The protocol described in Section 3.2 can be directly applied to synthesize a library of novel GABA analogues by coupling the building block's free carboxylic acid with a diverse set of amines.

Comparative Data on Coupling Reagents

The choice of coupling reagent can significantly impact yield and ease of purification. While HATU is highly effective, other carbodiimide-based reagents like EDC are also common.[16]

| Reagent System | Typical Yield | Key Advantage(s) | Key Disadvantage(s) | Source(s) |

| HATU / DIPEA | High | Fast reaction times, high efficiency for hindered amines. | Expensive, byproducts can be difficult to remove. | [15] |

| EDC-HCl / HOBt | Moderate-High | Water-soluble byproducts (urea) are easily removed by aqueous workup. | Slower reaction times, may be less effective for challenging couplings. | [14][16] |

| DCC / DMAP | Moderate-High | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. DCC is a potent allergen. | [12] |

Conclusion and Future Outlook

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride is more than just a chemical; it is a strategic tool for medicinal chemists. Its rigid, bifunctional nature provides a reliable platform for creating structurally novel compounds with precisely controlled three-dimensional architecture. The robust amide coupling protocols detailed herein serve as a validated starting point for synthesizing libraries of constrained GABA analogues and other peptidomimetics. The continued exploration of such sp³-rich building blocks will undoubtedly fuel the discovery of next-generation therapeutics that successfully navigate beyond the confines of "flatland" chemistry.[3]

References

-

1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex.

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications.

-

1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information.

-

Cyclobutanecarboxylic acid. Wikipedia.

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC, National Center for Biotechnology Information.

-

Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols. BenchChem.

-

SAFETY DATA SHEET - 1-(Boc-amino)cyclobutanecarboxylic acid. Fisher Scientific.

-

Cyclobutane analogs of GABA. PubMed, National Center for Biotechnology Information.

-

Safety Data Sheet - Cyclobutanecarboxylic acid, 1-amino-, hydrochloride. Angene Chemical.

-

Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona.

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC, PubMed Central.

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

-

Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.

-

1-Aminocyclobutanecarboxylic acid-SDS. MedChemExpress.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.

-

Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH.

-

Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed, National Center for Biotechnology Information.

-

GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

-

Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.

-

Safety Data Sheet - 1-Aminocyclopropanecarboxylic Acid. Cayman Chemical.

-

Biochemistry, Gamma Aminobutyric Acid. StatPearls, NCBI Bookshelf.

-

1-aMinocyclobutane-1-carboxylic acid hydrochloride. ChemBK.

-

1-Amino-1-cyclobutanecarboxylic acid hydrochloride. BLD Pharm.

-

Physiology, GABA. StatPearls, NCBI Bookshelf.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]